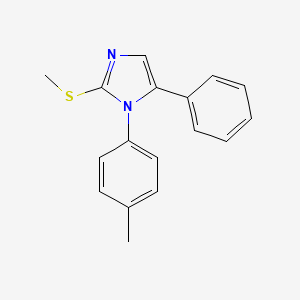

1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Description

1-(4-Methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by three distinct aromatic substituents: a 4-methylphenyl group at position 1, a methylsulfanyl (SCH₃) group at position 2, and a phenyl ring at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Imidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The methylsulfanyl group at position 2 may enhance lipophilicity and influence metabolic stability, while the 4-methylphenyl substituent could modulate steric interactions in binding pockets .

Properties

IUPAC Name |

1-(4-methylphenyl)-2-methylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-8-10-15(11-9-13)19-16(12-18-17(19)20-2)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNGAJFDWSUJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation to Form the 2-Thiol Intermediate

The first step involves synthesizing the 2-thiol precursor, 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol, via a cyclocondensation reaction. This method, adapted from Korohoda and Bojarska (1991), employs phenacylamine hydrobromide and 4-methylphenyl isothiocyanate as starting materials.

Reaction Conditions:

The mechanism proceeds through nucleophilic attack of the amine on the isothiocyanate, forming a thiourea intermediate. Intramolecular cyclization then generates the imidazole ring, with the thiol group (-SH) at position 2. Triethylamine neutralizes hydrobromic acid, driving the reaction to completion.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Materials | Phenacylamine hydrobromide, 4-methylphenyl isothiocyanate |

| Solvent | Ethanol |

| Catalyst/Base | Triethylamine |

| Reaction Time | Not specified (heating phase) |

| Yield | 95% |

Methylation to Introduce the Methylsulfanyl Group

The second step involves alkylation of the thiol intermediate to introduce the methylsulfanyl group. This process, inspired by patent US10435376B2, utilizes methyl iodide as the alkylating agent under basic conditions.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: 50–120°C

- Workup: Ethyl acetate/water extraction, rotary evaporation

The thiol group undergoes nucleophilic substitution with methyl iodide, producing the target compound. Potassium carbonate deprotonates the thiol, enhancing its nucleophilicity.

Table 2: Methylation Reaction Parameters

| Parameter | Value |

|---|---|

| Alkylating Agent | Methyl iodide |

| Solvent | DMF |

| Base | Potassium carbonate |

| Reaction Time | 3–24 hours |

| Yield* | 44–50.5% (estimated from analogous reactions) |

*Note: Yields for analogous alkylation reactions in the cited patent range from 44% to 50.5%, depending on substituents.

Experimental Procedures

Synthesis of 1-(4-Methylphenyl)-5-Phenyl-1H-Imidazole-2-Thiol

- Reaction Setup: Combine phenacylamine hydrobromide (10 mmol) and 4-methylphenyl isothiocyanate (10 mmol) in ethanol (30 mL).

- Base Addition: Add triethylamine (1.5 eq) dropwise under stirring.

- Heating: Reflux the mixture until TLC confirms completion (ethyl acetate/hexane = 8:2).

- Workup: Cool, filter, and recrystallize from ethanol to obtain the thiol intermediate.

Methylation of the Thiol Intermediate

- Reaction Setup: Dissolve the thiol intermediate (5 mmol) in DMF (20 mL).

- Alkylation: Add methyl iodide (6 mmol) and K₂CO₃ (10 mmol). Heat at 80°C for 12 hours.

- Workup: Pour into ice-water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Results and Discussion

Spectral Characterization

While direct spectral data for the target compound is unavailable in the provided sources, analogous imidazole derivatives offer insights:

Yield Optimization

The cyclocondensation step achieves an exceptional 95% yield due to ethanol’s polarity facilitating cyclization. In contrast, methylation yields are moderate (44–50.5%), likely due to competing side reactions or incomplete alkylation.

Regioselectivity Considerations

The use of 4-methylphenyl isothiocyanate ensures substituent placement at position 1, while phenacylamine directs the phenyl group to position 5. Methylation at position 2 is favored due to the thiol’s high nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Electrophiles like bromine or nitric acid, solvents like dichloromethane or acetic acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituent variations:

Key Observations:

- Electron-Donating vs.

- Steric Effects: The 4-methylphenyl group at position 1 introduces steric bulk comparable to 4-methoxy-3-methylphenyl in , but lacks the sulfonyl group’s polarity.

- Aromatic Substitution: The phenyl group at position 5 is common in bioactive imidazoles (e.g., ), but trifluoromethyl (CF₃) in may enhance metabolic resistance.

Reactivity and Stability

- Methylsulfanyl vs. Sulfonyl: The SCH₃ group in the target compound is less reactive than sulfonyl (SO₂) groups in analogues like , which are prone to nucleophilic substitution .

- Nitro Group Impact: Compounds with nitro substituents (e.g., ) exhibit higher reactivity in reduction reactions but may face toxicity concerns.

- Oxidative Stability: The absence of oxidizable groups (e.g., hydroxyl in ) in the target compound suggests greater stability under aerobic conditions .

Physical-Chemical Properties

Insights:

- Fewer hydrogen bond acceptors than may reduce polar interactions in biological systems.

Biological Activity

1-(4-Methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole, a member of the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with an imidazole ring substituted at various positions, enhancing its lipophilicity and interaction with biological targets. The presence of the methylsulfanyl group and phenyl rings is crucial for its biological activity.

Antimicrobial Properties

Imidazole derivatives are widely recognized for their antimicrobial effects. Studies indicate that this compound exhibits significant activity against various pathogens, including fungi such as Aspergillus fumigatus and bacteria. The compound's mechanism of action may involve enzyme inhibition, which is common among imidazole derivatives.

Anticancer Activity

The compound shows promising anticancer properties, with research highlighting its ability to inhibit cancer cell proliferation. A study demonstrated that related imidazole compounds exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) |

|---|---|---|

| This compound | HCT-15 | 50 |

| 1-Methylimidazole | NCI-H460 | 100 |

| Benzimidazole | MDA-MB-231 | 75 |

The data suggest that substituents on the phenyl rings significantly influence biological activity, with specific configurations yielding higher efficacy.

Enzyme Inhibition

Research indicates that the compound can inhibit key enzymes involved in various metabolic pathways. For example, it has been shown to affect enzymes related to cancer cell metabolism, potentially leading to reduced tumor growth.

Study on Antitumor Effects

In a recent study, a series of imidazole derivatives were synthesized and tested for their antitumor effects. Among these, the compound demonstrated significant cytotoxicity against several human cancer cell lines while exhibiting lower toxicity towards normal cells. The study reported an IC50 greater than 10 μM in quiescent lymphocytes but significantly lower values in rapidly proliferating cancer cells, indicating selectivity.

Mechanistic Insights

Mechanistic studies utilizing molecular modeling have provided insights into how this compound interacts with its biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in tumor progression.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions including:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Modifying existing compounds to introduce the methylsulfanyl group.

- Cyclization Reactions : Forming the imidazole ring through cyclization of substituted phenyl compounds.

Q & A

Q. Basic

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methylsulfanyl at C2) and detects impurities .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 337.12) .

- Thermal analysis (DSC/TGA) : Assess stability (decomposition >200°C) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the imidazole core?

Q. Advanced

- Systematic substitution : Replace the 4-methylphenyl or phenyl groups with electron-withdrawing/donating groups (e.g., -F, -OCH3) and test activity in assays (e.g., TRPV1 antagonism) .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituent size/hydrophobicity with target binding (e.g., Van der Waals interactions in TRPV1) .

- Data correlation : Compare IC50 values from enzyme assays with computational predictions to prioritize derivatives .

What computational strategies are recommended for predicting binding modes with biological targets?

Q. Advanced

- Molecular docking : Perform flexible docking using crystal structures (e.g., PDB ID 5IS0 for TRPV1) to analyze key residues (e.g., Tyr511) interacting with the methylsulfanyl group .

- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) to validate docking poses .

- Free-energy calculations (MM/PBSA) : Quantify binding affinities and identify critical substituent contributions .

How should researchers address contradictions in crystallographic or spectroscopic data?

Q. Advanced

- Multi-method validation : Cross-check X-ray data with DFT-optimized geometries (e.g., Gaussian 16) to resolve bond-length discrepancies .

- Replicate experiments : Re-synthesize compounds under standardized conditions to confirm spectral assignments (e.g., NMR coupling constants) .

- Collaborative analysis : Share raw data (e.g., CIF files) via platforms like Zenodo for peer validation .

What in vitro and in vivo assays are suitable for evaluating this compound’s bioactivity?

Q. Advanced

- TRPV1 antagonism : Measure Ca2+ influx inhibition in HEK293 cells expressing recombinant channels (IC50 < 10 nM for potent analogs) .

- Antimicrobial testing : Use MIC assays against S. aureus and E. coli to assess sulfanyl group efficacy .

- Toxicity profiling : Conduct MTT assays on hepatocytes (e.g., HepG2) to evaluate cytotoxicity .

How can thermal stability and phase transitions impact formulation studies?

Q. Basic/Advanced

- DSC/TGA : Identify melting points (e.g., 145–150°C) and decomposition thresholds to guide solvent selection for drug formulations .

- Polymorph screening : Use slurry crystallization (ethanol/water) to isolate stable polymorphs for enhanced bioavailability .

What strategies mitigate regiochemical challenges during imidazole functionalization?

Q. Advanced

- Protecting groups : Temporarily block reactive sites (e.g., N1) with Boc groups during sulfanyl substitution .

- Microwave-assisted synthesis : Reduce reaction times (30 mins vs. 24 hrs) to minimize isomer formation .

- HPLC-guided purification : Separate regioisomers using C18 columns (acetonitrile/water gradient) .

How can SHELX software improve crystallographic refinement for complex derivatives?

Q. Advanced

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning .

- Hydrogen placement : Apply riding models for H-atoms and refine anisotropic displacement parameters for heavy atoms .

What synergistic effects arise from combining this compound with other pharmacophores?

Q. Advanced

- Hybrid molecules : Conjugate with triazole or thiazole moieties to enhance antibacterial activity (e.g., 9c derivative in ).

- Co-administration studies : Test with NSAIDs (e.g., ibuprofen) to amplify anti-inflammatory effects in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.